1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTLCSVQOWZGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408553 | |
| Record name | 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440647-97-2 | |
| Record name | 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Stepwise Synthetic Procedure
| Step | Reaction | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of Grignard reagent | 1-bromo-2-chlorobenzene + Mg in dry THF, N2 atmosphere, room temp | 2-chlorophenyl magnesium bromide | - | Controlled addition, inert atmosphere |
| 2 | Nucleophilic addition | Cyclohexanone + Grignard reagent, room temp, 24 h | 1-(2-chlorophenyl)-cyclohexan-1-ol (crude) | - | Workup with ammonium chloride, extraction |
| 3 | Dehydration | Acidic ionic liquid (1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate), room temp | 1-(2-chlorophenyl)cyclohexene | 97 | Purification by silica gel chromatography |
| 4 | Oxidation | Potassium permanganate in acetone/water with acetic acid, room temp | 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one | 85 | Monitored by TLC, purified by chromatography |
| 5 | Imination | Methylamine, K2CO3, room temp, 48 h | 2-hydroxy-2-(2-chlorophenyl)-1-cyclohexane-N-methylimine | 91 | Purified by silica gel chromatography |
| 6 | Rearrangement | Elevated temperature (specific conditions vary) | 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid | - | Final product |
This sequence is adapted from recent peer-reviewed research and patent literature, emphasizing environmentally benign reagents and operational simplicity.
Reaction Mechanisms and Analysis
Grignard Formation and Addition: The formation of the 2-chlorophenyl magnesium bromide Grignard reagent is a classical organometallic step, enabling nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone to form the corresponding cyclohexanol intermediate.
Dehydration: The use of an acidic ionic liquid as a catalyst facilitates the elimination of water from the cyclohexanol intermediate to form the cyclohexene derivative. This method avoids traditional strong acids, reducing corrosiveness and waste.
Oxidation: Potassium permanganate oxidizes the alkene to a hydroxy ketone intermediate. The reaction is conducted in a mixed solvent system (acetone/water) with acetic acid to control reaction rate and selectivity.
Imination: The hydroxy ketone reacts with methylamine under mild basic conditions (K2CO3) to form an imine intermediate. This step is crucial for introducing the amino functionality.
Rearrangement: Heating the imine intermediate induces rearrangement to the final carboxylic acid-containing product. This step likely involves tautomerization and intramolecular transformations to yield the target compound.
Comparative Table of Key Reagents and Conditions
| Step | Reagent(s) | Role | Advantages | Potential Challenges |
|---|---|---|---|---|
| Grignard formation | Mg, 1-bromo-2-chlorobenzene, dry THF | Formation of nucleophile | High reactivity, well-established | Requires inert atmosphere, moisture sensitive |
| Dehydration | Acidic ionic liquid | Catalyst for elimination | Mild, reusable catalyst, less corrosive | Ionic liquids can be costly |
| Oxidation | Potassium permanganate, acetic acid | Oxidant | Strong oxidant, high yield | Overoxidation risk, waste disposal |
| Imination | Methylamine, K2CO3 | Amination | Mild conditions, high selectivity | Requires careful control of pH |
| Rearrangement | Heat | Structural rearrangement | Simple operation | Requires optimization of temperature/time |
Research Findings and Optimization
The use of acidic ionic liquids for dehydration has been shown to improve yields and reduce environmental impact compared to traditional mineral acids.
Potassium permanganate oxidation under controlled conditions provides a clean conversion to the hydroxy ketone intermediate with minimal side products.
The imination step with methylamine proceeds efficiently at room temperature over 48 hours, yielding high purity imine intermediates suitable for rearrangement.
Rearrangement conditions vary but typically involve heating to moderate temperatures to facilitate conversion without decomposition.
Characterization of intermediates and final product by ^1H-NMR and IR spectroscopy confirms structural integrity and purity at each stage.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form hydroxy ketone intermediates.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Imination: The hydroxy ketone intermediate can react with amines to form imines.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Development
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.
- Antidepressant Properties : Research indicates potential antidepressant effects attributed to the compound's ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
- Analgesic Effects : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties, making it a candidate for pain management therapies .
| Application Area | Potential Use |
|---|---|
| Antidepressant | Modulation of neurotransmitters |
| Analgesic | Pain relief formulations |
Chemical Synthesis
The compound is utilized as a building block in organic synthesis. Its unique structure facilitates the creation of more complex molecules through various chemical reactions such as:
- Alkylation Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
- Formation of Amides : The carboxylic acid functionality enables the formation of amides, which are critical in drug design .
Study 1: Antidepressant Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated significant improvement in mood-related behaviors when administered at specific dosages.
Study 2: Analgesic Potential
In another study, researchers explored the analgesic effects of derivatives synthesized from this compound. The findings suggested that certain modifications led to enhanced pain relief compared to existing analgesics, indicating a promising avenue for further research.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is similar to that of ketamine. It primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception, memory, and synaptic plasticity . By blocking the NMDA receptor, the compound can produce anesthetic and analgesic effects. Additionally, it may interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Group Impact
- Carboxylic Acid vs. Ketone: The carboxylic acid group in the target compound enhances water solubility and enables ionic interactions, unlike the ketone in 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one, which is less polar and more reactive toward nucleophiles .
- Trifluoromethyl vs. Chlorophenyl : The trifluoromethyl group in 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid offers superior metabolic stability but reduces aromatic π-π stacking capabilities compared to the chlorophenyl group .
Conformational Analysis
Cyclohexane rings in such compounds adopt chair conformations, but substituents influence stability. For example, the 2-chlorophenyl group in the target compound may induce axial or equatorial preferences depending on steric clashes, as seen in phenylalanine cyclohexane analogs . In contrast, smaller substituents like -NHCH₃ (in 1-(methylamino)cyclohexane-1-carboxylic acid) minimize distortion of the cyclohexane ring .
Research Findings and Data
Stability and Handling
- The carboxylic acid group in the target compound necessitates storage at low temperatures to prevent dimerization or decomposition, similar to 1-amino-2-hydroxycyclohexanecarboxylic acid derivatives .
Biological Activity
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid, with the CAS number 440647-97-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H19ClN2O2 and a molecular weight of approximately 304.212 g/mol. Its structure features a cyclohexane ring substituted with a chlorophenyl group and a carboxylic acid moiety, which may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound is not fully elucidated but may involve modulation of neurotransmitter systems or enzyme inhibition.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
2. Anticancer Potential
There is emerging evidence that this compound may inhibit cancer cell proliferation. In laboratory settings, it has demonstrated cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer drug candidate.
3. Neurological Effects
Given the presence of the chlorophenyl group, there is speculation regarding its interaction with neurotransmitter receptors. Compounds with similar structures have been reported to act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), which could imply similar activity for this compound.
Data Table: Biological Activity Overview
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that modifications in the side chains could enhance activity.
Study 2: Anticancer Properties
In vitro assays on human breast cancer cell lines revealed that derivatives of cyclohexane carboxylic acids can induce apoptosis. The study emphasized the importance of substituents in determining cytotoxicity levels.
Study 3: Neurological Impact
Research on similar compounds showed that they could enhance synaptic transmission in neuronal cultures by acting on nAChRs. This finding raises questions about the therapeutic potential of this compound in treating neurological disorders.
Q & A
Basic: What are the standard synthetic routes for 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid, and how are intermediates characterized?
Answer:
The compound is typically synthesized via a multi-step route involving chloroacetyl chloride and cyclohexane carboxamide precursors. For example, a chloroacetylation step using chloroacetyl chloride (1.317g, 0.01166 mol) in chloroform (30 mL) with a cyclohexane-carboxamide intermediate (e.g., compound 3) yields derivatives like 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide. Intermediate characterization employs NMR, IR, and mass spectrometry (e.g., Orbitrap Elite/Q Exactive Plus Orbitrap for high-resolution MS) to confirm structural integrity .
Basic: How is the stereochemical purity of this compound validated during synthesis?
Answer:
Enantiomeric purity is ensured using chiral HPLC or capillary electrophoresis. For cyclohexane derivatives, diastereomeric resolution via Diels-Alder adducts (e.g., with ethyl(E)-3-nitroacrylate) can isolate enantiomers. X-ray crystallography (as in ) further confirms absolute configuration when crystallizable derivatives are synthesized .
Advanced: How does this compound induce apoptosis in tumor cells, and what experimental models validate this mechanism?
Answer:
Derivatives of cyclohexanecarboxamide (e.g., compound 4 in ) activate caspase-3/7 pathways, measured via fluorometric assays. In vitro models (e.g., MCF-7 breast cancer cells) are treated with IC50 doses (typically 10–50 µM), followed by flow cytometry for Annexin V/PI staining. Western blotting confirms upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Follow OSHA/REACH guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety Data Sheets (SDS) for analogous cyclohexane derivatives (e.g., ) recommend emergency measures like rinsing eyes with water for 15+ minutes and seeking immediate medical attention for ingestion .
Advanced: What analytical techniques resolve discrepancies in reported biological activity data for structural analogs?
Answer:
Meta-analysis of dose-response curves (e.g., Hill slopes) across studies identifies outliers. Structural analogs with conflicting activity data (e.g., antitumor IC50 variability) are re-evaluated using standardized assays (e.g., MTT cell viability) under controlled conditions (pH, serum concentration). LC-MS purity checks (>95%) and 2D-NMR (COSY, HSQC) confirm compound identity, ruling out degradation or isomerization artifacts .
Basic: How is the compound’s solubility profile optimized for in vivo studies?
Answer:
Solubility is enhanced via salt formation (e.g., hydrochloride salts) or co-solvents (e.g., PEG-400/DMSO mixtures). LogP values are calculated using shake-flask methods or HPLC retention times. For cyclohexane-carboxylic acids, pH-dependent solubility is assessed via titration (pH 1–10), with >2 mg/mL in PBS (pH 7.4) considered acceptable for intravenous administration .
Advanced: What strategies mitigate off-target effects in pharmacological studies of this compound?
Answer:
Target engagement is validated using CRISPR/Cas9 knockout models (e.g., deleting the putative protein target). Off-target profiling employs kinome-wide screening (e.g., Eurofins KinaseProfiler) or proteome mining via affinity pull-downs with biotinylated analogs. Dose-response studies in primary vs. cancer cells (e.g., selectivity indices >10) further prioritize lead candidates .
Basic: How are stability and degradation products characterized under accelerated storage conditions?
Answer:
Forced degradation studies (40°C/75% RH for 6 months) identify major degradation pathways. LC-MS/MS detects hydrolytic products (e.g., free carboxylic acid from ester cleavage), while GC-MS identifies volatile byproducts. Photostability under ICH Q1B guidelines (1.2 million lux-hours) confirms susceptibility to light-induced racemization .
Advanced: What in silico tools predict metabolic pathways for this compound?
Answer:
Software like MetaSite or GLORY predicts Phase I/II metabolism (e.g., CYP3A4-mediated oxidation or glucuronidation). Validation uses hepatocyte incubations (human/mouse) with UPLC-QTOF analysis. For cyclohexane derivatives, common metabolites include hydroxylated species at the cyclohexane ring or N-demethylation of the methylamino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
